1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole

heme oxygenase-2 regioisomer histamine H3 receptor

1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole is a synthetic N-substituted imidazole derivative characterized by a 4-nitrophenoxy group linked via a propyl spacer. Its molecular formula is C12H13N3O3, with a molecular weight of 247.25 g/mol.

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
CAS No. 88138-61-8
Cat. No. B6602075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole
CAS88138-61-8
Molecular FormulaC12H13N3O3
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCCCN2C=CN=C2
InChIInChI=1S/C12H13N3O3/c16-15(17)11-2-4-12(5-3-11)18-9-1-7-14-8-6-13-10-14/h2-6,8,10H,1,7,9H2
InChIKeyGYVYWAUONFWZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole (CAS 88138-61-8)


1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole is a synthetic N-substituted imidazole derivative characterized by a 4-nitrophenoxy group linked via a propyl spacer [1]. Its molecular formula is C12H13N3O3, with a molecular weight of 247.25 g/mol [1]. The compound is a regioisomer of pharmacologically active (phenoxyalkyl)imidazoles, where the imidazole ring is attached at the N-1 position rather than the C-4 position commonly found in potent H3-receptor antagonists [2]. This structural distinction creates a unique set of molecular interactions and is the basis for its application as a tool compound in heme oxygenase (HO) research [3].

Why Generic Substitution for 1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole (CAS 88138-61-8) Is Not Recommended


Substitution with in-class (phenoxyalkyl)imidazoles is not scientifically valid due to critical differences in regioisomeric attachment and chain length, which govern target engagement. The N-1 linkage in 1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole directs the imidazole's basic nitrogen in a spatial orientation distinct from the C-4 substitution of potent H3 antagonists like UCL 1390 (Ki = 12 nM) or UCL 1409 (Ki = 14 nM), resulting in a different pharmacological profile [1]. For instance, this compound functions as a weak heme oxygenase-2 (HO-2) inhibitor (IC50 = 77.6 µM), a target not engaged by the C-4 series [2]. Using a C-4 analog would compromise target selectivity, invalidate SAR studies, and produce irrelevant results in any HO-focused biological assay [1][2].

Comparative Activity Data for 1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole (CAS 88138-61-8)


Target Engagement Profile: Regioisomeric Differentiation from C-4 Linked H3 Antagonists

1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole is a functional heme oxygenase-2 (HO-2) inhibitor (IC50 = 77.6 µM), a profile entirely absent in its C-4 regioisomeric counterparts which are potent histamine H3-receptor antagonists (e.g., UCL 1390, Ki = 12 nM) [1][2]. While the 4-nitrophenoxy-ethyl analog (compound 9a, Ki = 35 nM) maintains high H3 activity, the N-1 propyl linker conformation exhibits a complete target shift, demonstrating that the regioisomeric switch abolishes H3 potency and introduces a novel, albeit weak, HO-2 profile [3].

heme oxygenase-2 regioisomer histamine H3 receptor tool compound

Linker-Length Dependency: Comparative Activity of Propyl vs. Pentyl Analogs in HO-2 Inhibition

In the SAR landscape of imidazole HO inhibitors, 1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole (IC50 = 77.6 µM) serves as a critical data point demonstrating a propyl linker penalty. Salerno et al. (2015) showed that extending the spacer to a pentyl chain yields highly potent HO-2 inhibitors (e.g., compound 31, IC50 ~ 0.9 µM) [1]. The propyl analog's ~86-fold reduction in potency provides a clear quantitative boundary for optimizing chain length, making it a valuable negative control or starting point for medicinal chemistry optimization [2].

structure-activity relationship (SAR) heme oxygenase-2 linker length

Physicochemical Differentiation from a Methyl-Substituted Comparator

1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole and the closely related 1-[3-(4-methyl-2-nitrophenoxy)propyl]-1H-imidazole differ by a single methyl substitution on the phenyl ring, leading to a measurable difference in lipophilicity [1]. The 4-nitro derivative (Target) has a computed XLogP3 of 2.0 and exactly zero hydrogen bond donors, whereas the methyl-nitro analog (C13H15N3O3, MW 261.28) has an increased cLogP and altered steric profile . This translates to differential solubility and membrane permeability, making the target compound more suitable for aqueous assay systems .

physicochemical property cLogP solubility

Target Application Scenarios for 1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole (CAS 88138-61-8)


Structural Probe for Heme Oxygenase Isozyme Selectivity Studies

This compound serves as a highly specific tool to probe the structural requirements for HO-2 inhibition. Its weak potency (IC50 = 77.6 µM) contrasts with potent pentyl-based HO-2 inhibitors (IC50 ~ 0.9 µM) [1], allowing researchers to map the critical contribution of linker length to binding energy. Any program seeking to develop selective HO-2 inhibitors should use this compound to establish a baseline for linker-length SAR and to validate the shift in target engagement caused by N-1 versus C-4 imidazole substitution [2].

High-Throughput Screening (HTS) Counter-Screen for H3 Antagonist Discovery

For drug discovery programs targeting the histamine H3 receptor, this compound is invaluable as a negative control. Its confirmed inactivity at H3 receptors (in contrast to the highly potent C-4 regioisomers, Ki = 12–35 nM) [1] ensures that screening hits are not merely artifacts of imidazole-containing compounds. It helps define the pharmacophore requirement for H3 antagonism, specifically the need for C-4, not N-1, imidazole substitution with a short alkyl linker [2].

Medicinal Chemistry Optimization of Early HO-2 Lead Compounds

As a commercially available aryloxypropyl imidazole, it provides a ready starting point for systematic medicinal chemistry optimization. Its established SAR, where a pentyl linker is needed for optimal potency [1], and its favorable physicochemical profile (XLogP3 = 2.0, no HBD) offer a clean scaffold for further functionalization [2]. The compound’s ability to serve as a comparator with an ~86-fold lower potency than advanced leads makes it a key reference compound for validating the potency gains achieved through linker extension and ring substitution.

Quote Request

Request a Quote for 1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.